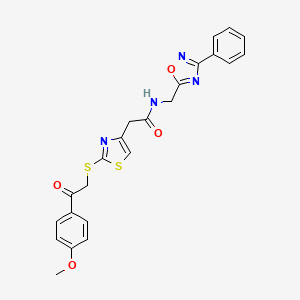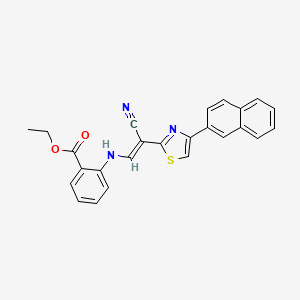![molecular formula C9H13ClN2S B2518217 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine CAS No. 339104-71-1](/img/structure/B2518217.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the synthesis and structural studies of similar compounds with piperidine moieties suggest a relevance to medicinal chemistry, particularly as potential anti-malarial agents , or as part of bioactive heterocycles with potential anti-HIV activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including amino protection, nucleophilic reactions, and deprotection, as seen in the synthesis of a potential anti-malarial agent involving a piperidine moiety . Similarly, the synthesis of bioactive heterocycles also involves condensation reactions, as demonstrated in the creation of a novel compound with a 2-piperidin-1-yl-ethyl ring, which adopts a chair conformation . These methods are indicative of the types of synthetic strategies that might be employed in the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" is characterized using various analytical techniques such as IR, GC-MS, and 1H-NMR . Crystallography is also used to determine the structure of a novel bioactive heterocycle, providing insights into the intermolecular hydrogen bonds and the conformation of the piperidine ring . These techniques would be essential in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation with benzaldehydes, cyclocondensation with malononitrile, and reactions with dimethylformamide-dimethylacetal (DMF-DMA) . Additionally, the use of ethanol, piperidine, and reflux conditions are common in the formation of thiazolo[3,2]pyridines . These reactions highlight the reactivity of the piperidine ring and its utility in constructing complex heterocyclic systems, which would be relevant to the chemical reactions "this compound" might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can be inferred. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of the piperidine ring and the heterocyclic structures . The piperidine moiety is known to impart basicity, which can affect the compound's interaction with biological targets and its overall pharmacokinetic profile.
Scientific Research Applications
Anticancer Potential
Compounds including 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine have been explored for their anticancer properties. Specifically, Aurora kinase inhibitors, which may include structures similar to this compound, have shown potential in cancer treatment due to their ability to inhibit Aurora A, a protein involved in cell division and tumorigenesis. This suggests the potential use of such compounds in developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Properties
Various studies have focused on synthesizing and evaluating the antimicrobial properties of this compound derivatives. For instance, compounds like thiadiazolyl piperidine, synthesized from available and biologically active fatty acids, have been tested against strains of gram-positive and gram-negative bacteria and fungi. These compounds have also been modified to create nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability, showing their versatility and potential applications in antimicrobial treatments (Abdelmajeid et al., 2017).
Insecticidal Activity
Research has been conducted on novel piperidine thiazole compounds, including derivatives of this compound, for their insecticidal activities. These studies include the design, synthesis, and preliminary bioassay of compounds showing significant lethal rates against pests like armyworm, indicating potential applications in pest control and agricultural protection (Ding et al., 2019).
Safety and Hazards
This compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
Future Directions
While specific future directions for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine are not available in the retrieved data, thiazole derivatives, in general, are a focus of ongoing research due to their diverse biological activities . They are being explored for potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFNRYQWJPYGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)


![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

